REACTION_CXSMILES
|
[C:1]([C:5]1[C:6]([NH:17][C:18]([C:20]2[C:29](=[O:30])[C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[NH:22][CH:21]=2)=[O:19])=[CH:7][C:8]2[O:12][C:11](=[O:13])[C:10]([CH3:15])([CH3:14])[C:9]=2[CH:16]=1)([CH3:4])([CH3:3])[CH3:2].[OH-:31].[Na+]>CO>[C:1]([C:5]1[C:6]([NH:17][C:18]([C:20]2[C:29](=[O:30])[C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[NH:22][CH:21]=2)=[O:19])=[CH:7][C:8]([OH:31])=[C:9]([C:10]([CH3:15])([CH3:14])[C:11]([OH:12])=[O:13])[CH:16]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C(=CC2=C(C(C(O2)=O)(C)C)C1)NC(=O)C1=CNC2=CC=CC=C2C1=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 hours at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in H2O (50 ml)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed with DCM (100 mL×1) and ethyl acetate (100 mL×1)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with H2O (80 mL) and heptane (50 mL)
|
Type
|
CUSTOM
|
Details
|
It was dried in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C(=CC(=C(C1)C(C(=O)O)(C)C)O)NC(=O)C1=CNC2=CC=CC=C2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |